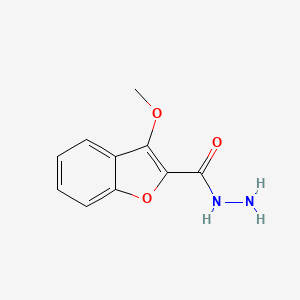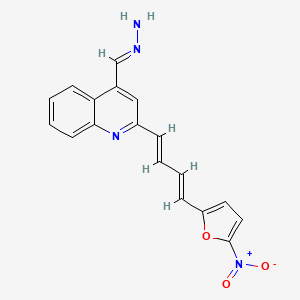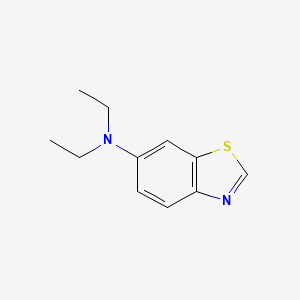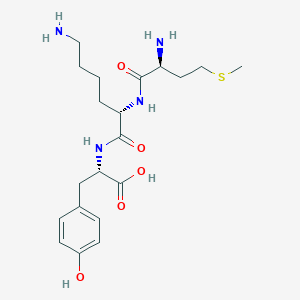
L-Tyrosine, L-methionyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, L-methionyl-L-lysyl- is a compound that consists of three amino acids: L-tyrosine, L-methionine, and L-lysine. These amino acids are essential for various biological functions and play significant roles in protein synthesis, neurotransmitter production, and cellular metabolism. L-tyrosine is a non-essential amino acid that serves as a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine . L-methionine is an essential amino acid involved in the synthesis of proteins and other important molecules . L-lysine is another essential amino acid that is crucial for protein synthesis and various metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-methionyl-L-lysyl- typically involves the coupling of the three amino acids using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a solid support, such as a resin, and the activation of the carboxyl group of the amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The amino group of the incoming amino acid is protected with a temporary protecting group, such as fluorenylmethyloxycarbonyl (Fmoc), to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of L-Tyrosine, L-methionyl-L-lysyl- can be achieved through large-scale peptide synthesis techniques. These methods often involve the use of automated peptide synthesizers, which can efficiently produce peptides with high purity and yield. The process includes the optimization of reaction conditions, such as temperature, pH, and solvent choice, to ensure the efficient coupling of amino acids and the minimization of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, L-methionyl-L-lysyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group on the aromatic ring of L-tyrosine can participate in oxidation reactions, leading to the formation of dopaquinone and eventually melanin . L-methionine can undergo oxidation to form methionine sulfoxide and methionine sulfone . L-lysine can participate in acylation reactions, where the amino group reacts with acylating agents to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for the oxidation of L-tyrosine and L-methionine.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for the reduction of oxidized forms of L-methionine.
Substitution: Acylating agents like acetic anhydride or benzoyl chloride can be used for the acylation of L-lysine.
Major Products Formed
Oxidation of L-tyrosine: Dopaquinone, melanin
Oxidation of L-methionine: Methionine sulfoxide, methionine sulfone
Acylation of L-lysine: N-acyl-L-lysine derivatives
Aplicaciones Científicas De Investigación
L-Tyrosine, L-methionyl-L-lysyl- has various scientific research applications across different fields:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Industry: Utilized in the production of peptide-based drugs and supplements.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, L-methionyl-L-lysyl- involves its role as a precursor to important biomolecules. L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, cognition, and the body’s response to stress. L-methionine is involved in the synthesis of S-adenosylmethionine (SAM), a key methyl donor in various biochemical reactions . L-lysine is essential for protein synthesis and can be acetylated to form N-acetyl-L-lysine, which is involved in various metabolic pathways.
Comparación Con Compuestos Similares
L-Tyrosine, L-methionyl-L-lysyl- can be compared with other similar compounds, such as:
L-phenylalanine, L-methionyl-L-lysyl-: Similar to L-Tyrosine, L-methionyl-L-lysyl-, but with L-phenylalanine instead of L-tyrosine.
L-tyrosine, L-alanyl-L-lysyl-: Contains L-alanine instead of L-methionine.
The uniqueness of L-Tyrosine, L-methionyl-L-lysyl- lies in its combination of amino acids, which allows it to participate in a wide range of biochemical reactions and pathways, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
75680-71-6 |
|---|---|
Fórmula molecular |
C20H32N4O5S |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H32N4O5S/c1-30-11-9-15(22)18(26)23-16(4-2-3-10-21)19(27)24-17(20(28)29)12-13-5-7-14(25)8-6-13/h5-8,15-17,25H,2-4,9-12,21-22H2,1H3,(H,23,26)(H,24,27)(H,28,29)/t15-,16-,17-/m0/s1 |
Clave InChI |
AOFZWWDTTJLHOU-ULQDDVLXSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
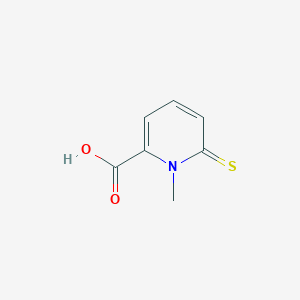
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
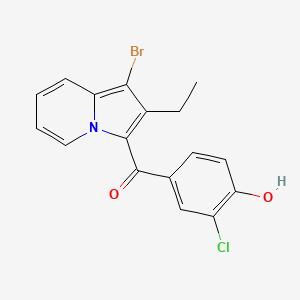

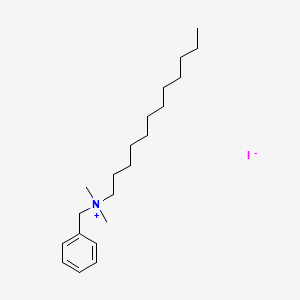
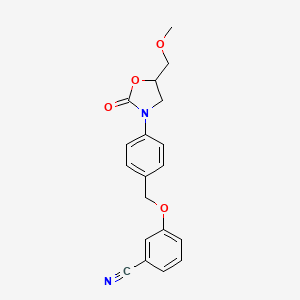
![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
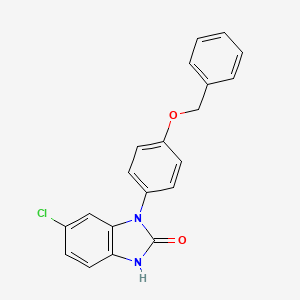
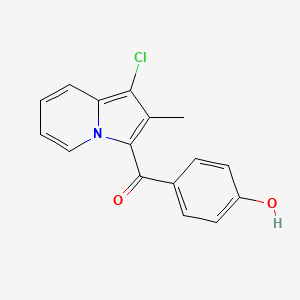
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
